Clesacostat is classified as a small molecule drug and falls under the category of metabolic inhibitors. It specifically targets acetyl-coenzyme A carboxylase, which plays a significant role in lipid biosynthesis. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in patients with liver diseases characterized by excessive fat accumulation.
The synthesis of Clesacostat involves several key steps that adhere to rigorous pharmaceutical standards to ensure purity and efficacy. The route typically includes:
The synthesis process emphasizes high-performance liquid chromatography coupled with mass spectrometry for quality control, ensuring that the synthesized compound meets the required specifications for clinical use .
Clesacostat's molecular structure features a complex arrangement that facilitates its interaction with acetyl-coenzyme A carboxylase. The specific structural formula includes:
The three-dimensional conformation allows Clesacostat to effectively bind to the active site of acetyl-coenzyme A carboxylase, inhibiting its function .
Clesacostat primarily engages in competitive inhibition when interacting with acetyl-coenzyme A carboxylase. This inhibition alters the enzyme's activity, leading to decreased production of malonyl-CoA from acetyl-CoA. Key reactions include:
This mechanism has been validated through various pharmacological studies demonstrating significant reductions in liver fat content in animal models and preliminary human trials .
The mechanism of action for Clesacostat involves several biochemical pathways:
Clesacostat exhibits several notable physical and chemical properties:
These properties are crucial for formulating the drug into an effective therapeutic agent .
Clesacostat is primarily being explored for its potential applications in treating metabolic disorders, particularly:
Additionally, ongoing research aims to identify biomarkers that predict treatment response, enhancing personalized medicine approaches for patients suffering from these metabolic diseases .
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the adenosine triphosphate-dependent carboxylation of acetyl-CoA to malonyl-CoA, serving as the rate-limiting step in hepatic de novo lipogenesis (DNL) [6] [8]. This enzyme exists in two isoforms: ACC1 (cytosolic) and ACC2 (mitochondrial-associated). ACC1-derived malonyl-CoA acts as the primary carbon source for fatty acid synthase, enabling fatty acid chain elongation. Conversely, ACC2-generated malonyl-CoA functions as a potent allosteric inhibitor of carnitine palmitoyltransferase-1, thereby suppressing mitochondrial fatty acid β-oxidation [6] [10]. Through this dual mechanism—promoting fatty acid synthesis while inhibiting fatty acid breakdown—ACC serves as a master regulator of hepatic lipid flux.
The malonyl-CoA pool generated by ACC also supplies substrates for glycerolipid biosynthesis, leading to triglyceride formation and storage in lipid droplets [8]. Under physiological conditions, ACC activity is tightly regulated by nutritional status via hormonal signaling (insulin activation, glucagon inhibition) and post-translational modifications (phosphorylation by AMP-activated protein kinase) [6]. However, in metabolic dysregulation states like insulin resistance, persistent ACC activation drives pathological lipid accumulation, establishing its centrality in steatotic liver disease pathogenesis.
Table 1: Metabolic Functions Regulated by Acetyl-CoA Carboxylase
ACC Isoform | Subcellular Localization | Primary Metabolic Function | Downstream Pathway Impact |
---|---|---|---|
ACC1 | Cytosol | Provides malonyl-CoA for fatty acid synthesis | Drives de novo lipogenesis |
ACC2 | Mitochondrial membrane | Generates malonyl-CoA inhibiting CPT-1 | Suppresses fatty acid β-oxidation |
Non-alcoholic steatohepatitis develops when hepatic fatty acid influx (from plasma and DNL) chronically exceeds fatty acid disposal (via oxidation and very-low-density lipoprotein secretion) [8]. Isotopic tracer studies demonstrate that DNL contributes ~11% of hepatic triglycerides in healthy individuals but escalates to >25-38% in non-alcoholic fatty liver disease/Non-alcoholic steatohepatitis patients [8] [9]. This increase is driven by hyperinsulinemia (activating sterol regulatory element-binding protein 1c) and hyperglycemia (activating carbohydrate response element-binding protein), which transcriptionally upregulate ACC and other lipogenic enzymes [4] [8]. The resultant malonyl-CoA overproduction simultaneously accelerates fatty acid synthesis and inhibits mitochondrial β-oxidation, creating a "perfect storm" for intrahepatocyte triglyceride deposition.
Beyond steatosis, ACC-mediated metabolic dysregulation directly fuels inflammation and fibrosis. Malonyl-CoA overload promotes diacylglycerol and ceramide synthesis, triggering hepatocyte apoptosis and inflammasome activation [8]. Crucially, ACC inhibition disrupts hepatic stellate cell metabolic reprogramming during activation. Stellate cells require DNL-derived lipids to fuel their transformation into collagen-producing myofibroblasts. Pharmacological ACC blockade suppresses glycolysis, oxidative phosphorylation, and procollagen production in transforming stellate cells, exerting direct antifibrotic effects [7].
Table 2: Contribution of De Novo Lipogenesis to Hepatic Triglycerides
Population | DNL Contribution to Hepatic TG | Key Drivers |
---|---|---|
Healthy Individuals | ~11% | Baseline insulin/glucose signaling |
Non-Alcoholic Steatohepatitis Patients | 25-38% | Hyperinsulinemia, hyperglycemia, transcriptional upregulation |
Genetic and pharmacological studies robustly validate ACC inhibition for non-alcoholic steatohepatitis therapy. Liver-specific ACC1/ACC2 double-knockout mice exhibit reduced hepatic DNL and increased fatty acid oxidation, confirming target engagement [10]. Pharmacological inhibitors like firsocostat demonstrate dose-dependent reductions in liver fat (measured via magnetic resonance imaging-proton density fat fraction) and improvements in histological steatosis and ballooning in diet-induced non-alcoholic steatohepatitis models [7] [8]. Notably, ACC inhibition also attenuates fibrosis in toxin-induced and diet-driven models, independent of steatosis reduction—validating its direct anti-fibrotic mechanism via stellate cell modulation [7].
However, preclinical studies reveal a critical limitation: ACC inhibition alone induces compensatory hypertriglyceridemia via sterol regulatory element-binding protein 1c-mediated upregulation of very-low-density lipoprotein assembly [3] [8]. This paradoxical effect necessitates combination approaches for optimal therapeutic outcomes.
Clesacostat (PF-05221304) is a potent, liver-directed acetyl-CoA carboxylase inhibitor developed by Pfizer to achieve targeted suppression of hepatic DNL. Its optimized pharmacokinetic profile ensures high liver exposure with minimized systemic effects [5] [9]. In a Phase 2a trial (NCT03248882), patients with non-alcoholic fatty liver disease/Non-alcoholic steatohepatitis receiving Clesacostat monotherapy (25 mg daily) exhibited significant reductions in liver fat content:
Proteomic analyses of clinical trial sera provided mechanistic insights. Clesacostat treatment significantly altered proteins implicated in lipid metabolism and inflammation:
Table 3: Key Efficacy Outcomes from Clesacostat Clinical Trials
Endpoint | Change with Clesacostat (25 mg) | Clinical Significance |
---|---|---|
Liver Fat (Magnetic resonance imaging-proton density fat fraction) | -45% to -60% from baseline | Confirmed target engagement and steatosis reduction |
Alanine aminotransferase | Significant reduction vs. placebo | Indicative of reduced hepatocellular injury |
Wnt5a Protein Expression | Marked upregulation | Potential role in fibrosis modulation |
To address compensatory hypertriglyceridemia, Clesacostat is co-developed with Ervogastat (PF-06865571), a diacylglycerol O-acyltransferase 2 inhibitor. Diacylglycerol O-acyltransferase 2 catalyzes the final step of triglyceride synthesis, and its inhibition:
This mechanistic complementarity was clinically validated. While Clesacostat monotherapy increased triglycerides (+30-50%), the Clesacostat/Ervogastat combination maintained significant liver fat reduction (>50%) while normalizing serum triglyceride levels [5] [9]. This combination received U.S. Food and Drug Administration Fast Track designation in 2022 for non-alcoholic steatohepatitis with liver fibrosis, underscoring its therapeutic promise [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0